N-(2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide N-(2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0777443
InChI: InChI=1S/C20H21N3O2/c1-14-8-6-9-15(2)19(14)21-17(24)12-7-13-18-22-20(23-25-18)16-10-4-3-5-11-16/h3-6,8-11H,7,12-13H2,1-2H3,(H,21,24)
SMILES: CC1=C(C(=CC=C1)C)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3
Molecular Formula: C20H21N3O2
Molecular Weight: 335.4 g/mol

N-(2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

CAS No.:

Cat. No.: VC0777443

Molecular Formula: C20H21N3O2

Molecular Weight: 335.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide -

Specification

Molecular Formula C20H21N3O2
Molecular Weight 335.4 g/mol
IUPAC Name N-(2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
Standard InChI InChI=1S/C20H21N3O2/c1-14-8-6-9-15(2)19(14)21-17(24)12-7-13-18-22-20(23-25-18)16-10-4-3-5-11-16/h3-6,8-11H,7,12-13H2,1-2H3,(H,21,24)
Standard InChI Key RZQKNOFINZEQKD-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3
Canonical SMILES CC1=C(C(=CC=C1)C)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator